![molecular formula C8H16Cl2N2S B1396994 N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride CAS No. 1332530-52-5](/img/structure/B1396994.png)
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride
Overview
Description
“N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” is a compound with the molecular formula C5H10Cl2N2S . It is a derivative of 2-(Aminomethyl)-5-methylthiazole and Hydrochloric Acid . The compound has a molecular weight of 201.12 g/mol .
Molecular Structure Analysis
The molecular structure of “N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The molecules are stabilized by intramolecular O-H O and intermolecular N-H O hydrogen bonds .Physical And Chemical Properties Analysis
“N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” has a molecular weight of 201.12 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 199.9941749 g/mol . The topological polar surface area of the compound is 67.2 Ų .Scientific Research Applications
Anticancer Research
The thiazole moiety is a common feature in many anticancer drugs due to its ability to interact with various biological targets. Compounds like N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride can be used to synthesize novel molecules that may inhibit cancer cell growth or proliferation. The thiazole ring’s reactivity allows for the creation of compounds that can interfere with cancerous pathways or directly target tumor cells .
Antibacterial Agents
Thiazole derivatives have shown promise as antibacterial agents. The structural features of thiazoles allow them to bind to bacterial enzymes or receptors, disrupting essential bacterial functions. Research into compounds like N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride could lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antidiabetic Activity
The incorporation of thiazole rings into molecules has been explored for antidiabetic properties. These compounds can act on various targets within the body to modulate blood sugar levels. By studying N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride , researchers can design molecules that may have potential use in managing diabetes through novel mechanisms of action .
Future Directions
The future directions for “N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities. Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting potential applications in the development of new drugs .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various enzymes, such as acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease . The interactions of these compounds with respective enzymes were recognized by their in silico study .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the solvent environment .
properties
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-6(2)9-5-8-10-4-7(3)11-8;;/h4,6,9H,5H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOECJZPWCALEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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